2-(4-chlorophenyl)-N-propylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-propylquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-propylquinoline-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and 2-chloroquinoline.
Formation of Intermediate: The 4-chloroaniline is reacted with 2-chloroquinoline under specific conditions to form an intermediate compound.
Amidation Reaction: The intermediate compound is then subjected to an amidation reaction with propylamine to yield the final product, this compound.
The reaction conditions for these steps often involve the use of solvents such as dichloromethane and catalysts to facilitate the reactions. The reactions are typically carried out at controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-propylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-propylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its interaction with cellular DNA or proteins may contribute to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-methylquinoline-4-carboxamide
- 2-(4-chlorophenyl)-N-ethylquinoline-4-carboxamide
- 2-(4-chlorophenyl)-N-butylquinoline-4-carboxamide
Uniqueness
2-(4-chlorophenyl)-N-propylquinoline-4-carboxamide is unique due to its specific propyl group, which may influence its biological activity and chemical reactivity compared to other similar compounds. The presence of the propyl group can affect the compound’s solubility, binding affinity to targets, and overall pharmacokinetic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C19H17ClN2O |
---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-propylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H17ClN2O/c1-2-11-21-19(23)16-12-18(13-7-9-14(20)10-8-13)22-17-6-4-3-5-15(16)17/h3-10,12H,2,11H2,1H3,(H,21,23) |
InChI Key |
RJROLKOCVXOCDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.